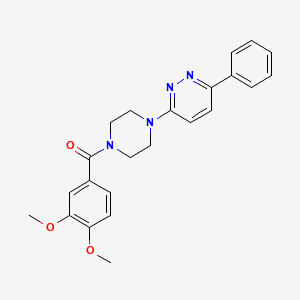![molecular formula C15H10F3N3O3 B2456376 5-(3-Methoxyphenyl)-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure CAS No. 524036-15-5](/img/structure/B2456376.png)
5-(3-Methoxyphenyl)-7-(Trifluormethyl)pyrazolo[1,5-a]pyrimidin-2-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a chemical compound with the molecular formula C15H9F3N3O3 . It has an average mass of 336.246 Da and a monoisotopic mass of 336.060150 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction .
Molecular Structure Analysis
The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction .
Physical And Chemical Properties Analysis
This compound has several physical and chemical properties. It has 6 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds . Its ACD/LogP is 1.78, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both -0.31 . It has a polar surface area of 80 Å2 .
Wissenschaftliche Forschungsanwendungen
Hemmung von PI3Kγ
- Forschungskontext: Wissenschaftler untersuchen Pyrazolo[1,5-a]pyrimidin-Verbindungen als potenzielle Medikamentenkandidaten für die Behandlung von immunbedingten Erkrankungen, Krebs und anderen Krankheiten, die durch PI3Kγ vermittelt werden .
Sedative und anxiolytische Eigenschaften
- Forschungskontext: Untersuchungen zu den Struktur-Aktivitäts-Beziehungen von Pyrazolo[1,5-a]pyrimidinen decken weiterhin ihr Potenzial bei der Behandlung von Angstzuständen und schlafbezogenen Erkrankungen auf .
Heterocyclen-Synthese über palladiumkatalysierte Reaktionen
- Forschungskontext: Die mikrowellengestützte, lösungsmittelfreie Kupplung von β-Halovinyl/Aryl-Aldehyden mit 3-Aminopyrazolen oder 5-Aminopyrazolen liefert funktionalisierte Pyrazolo[1,5-a]pyrimidine .
Antikrebs-Potenzial
- Forschungskontext: Laufende Studien untersuchen die zytotoxischen Wirkungen von Pyrazolo[1,5-a]pyrimidinen gegen Krebszelllinien .
Regio-kontrollierte Synthese von disubstituierten Derivaten
- Forschungskontext: Forscher untersuchen ihr Potenzial in der medizinischen Chemie und Medikamentenentwicklung .
Entzündungshemmende Anwendungen
Zusammenfassend lässt sich sagen, dass Pyrazolo[1,5-a]pyrimidin-Verbindungen in verschiedenen Bereichen vielversprechend sind, von der Krebstherapie bis hin zu Erkrankungen des zentralen Nervensystems. Forscher erforschen weiterhin ihre vielseitigen Anwendungen, was sie zu einem spannenden Forschungsfeld in der medizinischen Chemie und Medikamentenentwicklung macht. 🌟 .
Wirkmechanismus
While the specific mechanism of action for “5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is not available, similar compounds have been found to display micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .
Zukünftige Richtungen
Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This suggests that “5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” and similar compounds could have potential future applications in these fields.
Eigenschaften
IUPAC Name |
5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3O3/c1-24-9-4-2-3-8(5-9)10-6-12(15(16,17)18)21-13(19-10)7-11(20-21)14(22)23/h2-7H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPCPFHPTMJOHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 3,7-dichloro-6-methoxy-1-benzothiophene-2-carboxylate](/img/structure/B2456293.png)
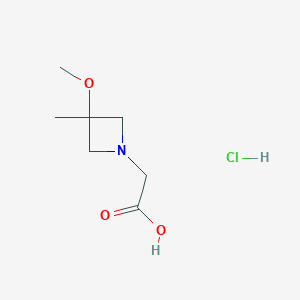
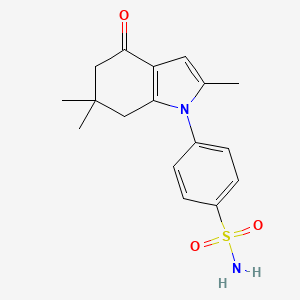
![N-(3-chloro-4-methylphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2456297.png)
![methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2456301.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2456304.png)
![N-[cyano-(4-fluorophenyl)methyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2456305.png)

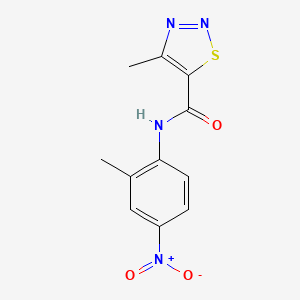
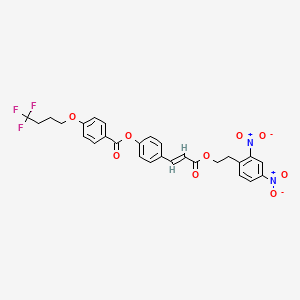
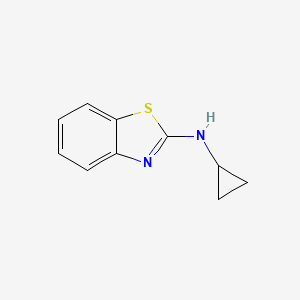
![methyl 2-[8-(3-chloro-2-methylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2456313.png)
